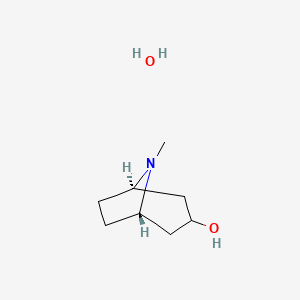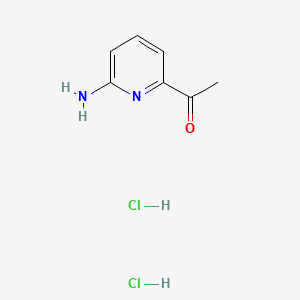
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoropyridine moiety attached to a pyrazolamine structure
Métodos De Preparación
The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3,5,6-trifluoropyridine with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon on the trifluoropyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Análisis De Reacciones Químicas
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazole ring can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine include other trifluoropyridine derivatives and pyrazole-based compounds. For example:
3,5,6-Trifluoropyridin-2-yl derivatives: These compounds share the trifluoropyridine moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring exhibit diverse reactivity and applications.
The uniqueness of this compound lies in the combination of the trifluoropyridine and pyrazole moieties, which confer distinct chemical properties and potential for various applications .
Propiedades
Fórmula molecular |
C8H5F3N4 |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
1-(3,5,6-trifluoropyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-4-3-5(10)8(13-7(4)11)15-2-1-6(12)14-15/h1-3H,(H2,12,14) |
Clave InChI |
FIWBFBFYPRFLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1N)C2=NC(=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















